molecular formula C18H15ClN2O3S B11402955 4-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine

4-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine

Cat. No.: B11402955
M. Wt: 374.8 g/mol
InChI Key: RFAXMSBFFRDLQC-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a cyclopropyl group, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzenesulfonyl)-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropylamine to form an intermediate sulfonamide. This intermediate is then reacted with 2-phenyl-1,3-oxazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key factors in industrial production include the control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The oxazole ring may also interact with various biological targets, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonyl isocyanate
  • p-Toluenesulfonyl isocyanate
  • Benzenesulfonyl isocyanate

Uniqueness

4-(4-Chlorobenzenesulfonyl)-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H15ClN2O3S/c19-13-6-10-15(11-7-13)25(22,23)18-17(20-14-8-9-14)24-16(21-18)12-4-2-1-3-5-12/h1-7,10-11,14,20H,8-9H2

InChI Key

RFAXMSBFFRDLQC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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